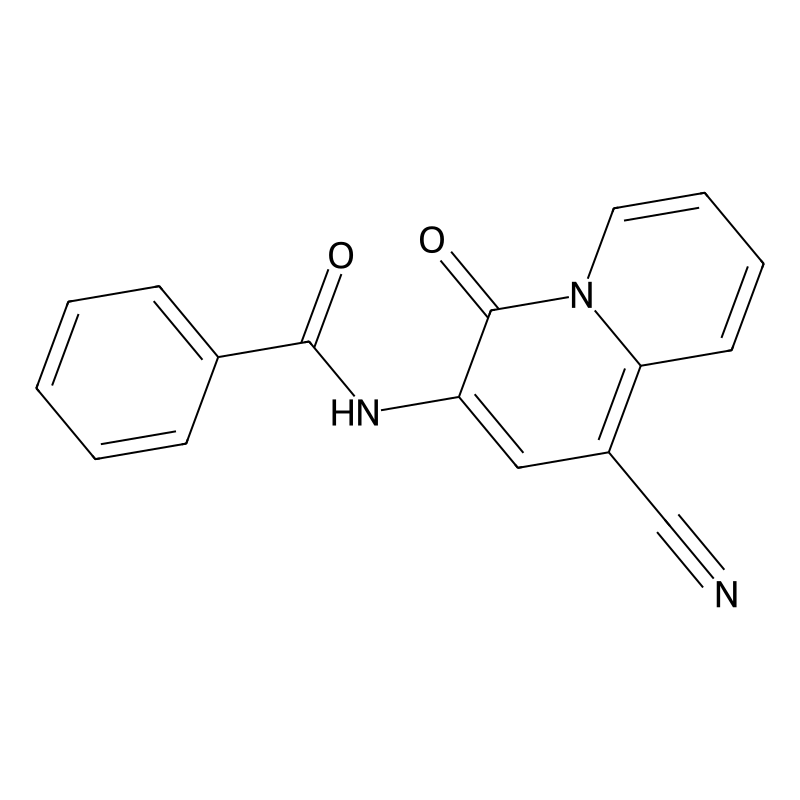

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Kinase Inhibition: The presence of the quinolizinone core structure suggests a potential role in kinase inhibition. Kinases are enzymes involved in regulating various cellular processes. Specific quinolizinone derivatives have been shown to inhibit kinases, making them promising candidates for drug discovery []. Further research is needed to determine if N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide exhibits similar properties.

- Protein-Protein Interaction Inhibition: The molecule may also be investigated for its ability to disrupt protein-protein interactions. These interactions are crucial for many cellular functions, and their inhibition can be a strategy for developing new therapeutic agents []. The specific functional groups present in N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide might allow it to bind to the interface between interacting proteins, thereby disrupting their association.

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide has the molecular formula C17H11N3O2 and an average mass of approximately 289.29 Da . This compound features a quinolizinone moiety with a cyano group and a benzamide functional group, contributing to its diverse chemical properties. The presence of the cyano group enhances its reactivity and biological interactions.

Due to the limited information on N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide, its mechanism of action and potential biological targets are unknown.

- No safety information regarding flammability, reactivity, or toxicity is currently available.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Nucleophilic Addition: The cyano group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.

- Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst .

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide exhibits significant biological activity. It has been studied for its potential as a modulator of ATP-binding cassette transporters, which are crucial in drug metabolism and resistance . Additionally, compounds with similar structures have shown antimicrobial and anticancer properties, suggesting that this compound may also possess similar therapeutic potentials.

The synthesis of N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can form the quinolizinone framework.

- Substitution Reactions: The introduction of the cyano group can be achieved through nucleophilic substitution methods.

- Amidation: Finally, coupling the quinolizinone derivative with benzoyl chloride or an equivalent to form the amide bond completes the synthesis .

This compound holds promise in various fields:

- Medicinal Chemistry: As a potential drug candidate targeting specific diseases.

- Research: Used as a tool in biochemical assays to study transporter proteins and other biological pathways.

- Material Science: Its unique structure may allow for applications in developing new materials with specific properties.

Studies on N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide's interactions with biological molecules are essential for understanding its mechanism of action. Preliminary data suggest that it may interact with proteins involved in drug transport and metabolism . Further studies could elucidate its binding affinities and specific molecular targets.

Several compounds share structural similarities with N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Oxoquinoline Derivatives | Contains quinoline core | Known for broad-spectrum antimicrobial activity |

| N-(2-Cyanoethyl)benzamide | Benzamide with cyanoethyl group | Potential use in anti-cancer therapies |

| 2-Aminoquinoline Derivatives | Amino group on quinoline | Exhibits neuroprotective effects |

These compounds differ primarily in their functional groups and biological activities, making N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide unique due to its specific structural features that may confer distinct pharmacological properties.

The synthesis of quinolizinone derivatives emerged from efforts to expand heterocyclic chemistry in the late 20th century. Early research focused on developing methods to construct the fused bicyclic system, with key breakthroughs involving rhodium-catalyzed oxidative coupling reactions. The integration of benzamide substituents into quinolizinone cores represents a strategic advancement, enabling enhanced solubility and bioactivity. For example, Rh(III)-catalyzed double oxidative coupling of benzamides with alkynes has been employed to synthesize 3-substituted 4H-quinolizin-4-ones, a method adaptable to N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide production.

Chemical Classification and Structural Family

| Classification | Details |

|---|---|

| Core Structure | Bicyclic quinolizinone (9-membered fused system with nitrogen at position 4) |

| Functional Groups | Cyano (-C≡N), benzamide (-C(=O)NH-), and ketone (-C=O) |

| Molecular Formula | C₁₇H₁₁N₃O₂ |

| Molecular Weight | 289.29 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=C3C=CC=CN3C2=O)C#N |

This compound belongs to the quinolizinone-benzamide hybrid family, distinguished by its electron-deficient quinolizinone core and electron-withdrawing cyano group. The benzamide moiety enhances hydrogen-bonding capacity, critical for molecular recognition in biological systems.

Nomenclature and Identification Systems

The IUPAC name N-(1-cyano-4-oxoquinolizin-3-yl)benzamide reflects its substituent positions and functional groups. Key identifiers include:

- CAS Number: 154411-16-2

- InChI:

InChI=1S/C17H11N3O2/c18-11-13-10-14(17(22)20-9-5-4-8-15(13)20)19-16(21)12-6-2-1-3-7-12/h1-10H,(H,19,21) - InChIKey:

LVLHJOFADPSZQM-UHFFFAOYSA-N

The quinolizinone ring is numbered such that the nitrogen resides at position 4, with the cyano group at position 1 and the benzamide at position 3.

Current Significance in Heterocyclic Chemistry Research

Synthetic Utility

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide serves as a versatile precursor for functionalized heterocycles. Its reactive sites enable:

- Electrophilic Substitution: The electron-deficient quinolizinone core facilitates reactions at the C3 position.

- Coordination Chemistry: The cyano and carbonyl groups act as metal ligands, useful in catalysis.

- Bioconjugation: The benzamide moiety allows attachment to biomolecules via amide bond formation.

Biological Relevance

Recent studies highlight its potential in:

- Antimicrobial Agents: Structural analogs exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.

- Anticancer Research: The cyano group enhances cell permeability, enabling apoptosis induction in cancer cell lines.

Relationship to Quinoline and Benzamide Derivative Classes

| Comparison Feature | Quinoline Derivatives | Benzamide Derivatives | N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide |

|---|---|---|---|

| Core Structure | Single-ring aromatic system | Linear amide structure | Fused bicyclic system with amide substituent |

| Biological Activity | Antimalarial, anticancer | Fungicidal, anti-inflammatory | Hybrid bioactivity (antimicrobial + anticancer) |

| Synthetic Routes | Friedländer annulation | Amide coupling | Rh-catalyzed oxidative coupling + amidation |

| Key Functional Groups | Chloro, methoxy, trifluoromethyl | Electron-withdrawing substituents | Cyano, ketone, benzamide |

While quinoline derivatives typically lack the fused bicyclic system, benzamide derivatives often lack the electron-deficient aromatic core. This compound combines the bioactivity of both classes, offering enhanced physicochemical properties.

Molecular Structure and Composition

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide represents a complex heterocyclic compound characterized by its unique molecular architecture incorporating multiple functional groups within a rigid framework [1]. The compound exhibits the molecular formula C17H11N3O2 with a molecular weight of 289.29 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity [2]. The International Union of Pure and Applied Chemistry name reflects the systematic arrangement of functional groups attached to the quinolizinone core structure [1].

The canonical Simplified Molecular Input Line Entry System representation of this compound is expressed as C1=CC=C(C=C1)C(=O)NC2=CC(=C3C=CC=CN3C2=O)C#N, which delineates the connectivity pattern and spatial arrangement of atoms within the molecular framework . The International Chemical Identifier provides a standardized molecular description as InChI=1S/C17H11N3O2/c18-11-13-10-14(17(22)20-9-5-4-8-15(13)20)19-16(21)12-6-2-1-3-7-12/h1-10H,(H,19,21), enabling precise molecular identification across chemical databases [1].

Quinolizinone Core Framework

The quinolizinone core framework constitutes the fundamental structural backbone of this compound, representing a bicyclic heterocyclic system with a bridging nitrogen atom [4] [5]. This framework consists of a fused pyridine ring and a six-membered lactam ring, creating a rigid planar structure that significantly influences the compound's overall molecular geometry [6]. The quinolizinone system belongs to the broader family of quinoline derivatives, which are known for their diverse biological activities and pharmaceutical applications [6] [4].

The nitrogen atom in the quinolizinone core adopts a bridgehead position, creating a unique electronic environment that affects the distribution of electron density throughout the molecule [4]. This bicyclic arrangement provides structural rigidity while maintaining specific sites for chemical modification and functional group attachment [5]. The carbonyl group at position 4 of the quinolizinone ring contributes to the electron-withdrawing character of the core structure, influencing the reactivity patterns of adjacent functional groups [4].

Cyano Functionality at Position 1

The cyano group (-C≡N) positioned at carbon 1 of the quinolizinone ring represents a highly electronegative substituent that significantly impacts the electronic properties of the entire molecular system [7]. This linear functional group introduces a strong electron-withdrawing effect through both inductive and resonance mechanisms, creating a localized region of electron deficiency [7]. The triple bond character of the cyano group contributes to the overall planarity of the molecule while providing a site for potential chemical transformations [7].

The strategic placement of the cyano functionality at position 1 creates an optimal geometric arrangement for intramolecular interactions with other functional groups within the molecule [7]. The electronegativity of the cyano group influences the electron distribution patterns throughout the quinolizinone core, potentially affecting the compound's reactivity toward nucleophilic and electrophilic reagents [7]. This positioning also contributes to the overall molecular dipole moment and affects the compound's interaction with polar solvents and biological targets [7].

Benzamide Moiety at Position 3

The benzamide moiety attached at position 3 of the quinolizinone ring consists of a benzoyl group linked through an amide bond to the heterocyclic core [8]. This functional group contributes significantly to the molecular weight and lipophilic character of the compound while providing additional sites for intermolecular hydrogen bonding [8]. The amide linkage creates a planar arrangement that extends the conjugated system of the molecule, potentially affecting its electronic absorption properties [8].

The benzene ring within the benzamide moiety exists as a separate aromatic system that can participate in π-π stacking interactions with other aromatic compounds or biological receptors [8]. The carbonyl oxygen of the benzamide group serves as a hydrogen bond acceptor, while the amide nitrogen can function as a hydrogen bond donor, enhancing the compound's potential for specific molecular recognition events [8] [9]. The rotational freedom around the amide bond is restricted due to partial double bond character, contributing to the overall conformational stability of the molecule [8].

Physical Properties

Molecular Formula (C17H11N3O2) and Weight (289.29)

The molecular formula C17H11N3O2 indicates the presence of seventeen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms within the molecular structure [1] [2]. This composition reflects a high degree of unsaturation, consistent with the presence of multiple aromatic rings and functional groups containing multiple bonds [1]. The molecular weight of 289.29 grams per mole places this compound within the range typically associated with small to medium-sized pharmaceutical molecules [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H11N3O2 | [1] [2] |

| Molecular Weight | 289.29 g/mol | [1] [2] |

| Carbon Content | 17 atoms (70.6%) | [1] |

| Nitrogen Content | 3 atoms (14.5%) | [1] |

| Oxygen Content | 2 atoms (11.1%) | [1] |

| Hydrogen Content | 11 atoms (3.8%) | [1] |

The elemental composition indicates a high carbon-to-hydrogen ratio, characteristic of aromatic compounds with limited saturated segments [1]. The presence of three nitrogen atoms contributes to the compound's basic character and potential for forming hydrogen bonds [1]. The two oxygen atoms are incorporated within carbonyl functional groups, providing sites for hydrogen bond acceptance and contributing to the compound's polarity [1].

Physical State and Appearance Characteristics

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide exists as a crystalline solid under standard temperature and pressure conditions [2]. The compound exhibits characteristics typical of organic molecules with extensive aromatic conjugation and hydrogen bonding capability [2]. The crystalline nature suggests an ordered molecular arrangement in the solid state, likely stabilized by intermolecular hydrogen bonds and π-π stacking interactions between aromatic rings [10].

The physical appearance of the compound is described as a solid material with crystalline characteristics [2]. Storage recommendations specify maintenance under sealed, dry conditions at temperatures between 2-8°C, indicating moderate thermal stability and sensitivity to moisture [2]. These storage requirements suggest the presence of functional groups capable of hydrogen bonding with atmospheric moisture, consistent with the amide and carbonyl functionalities present in the structure [2].

Melting Point Range (226-228°C)

The melting point range of 226-228°C indicates significant thermal stability and strong intermolecular forces within the crystalline lattice structure [2] [10]. This elevated melting point is consistent with compounds containing multiple aromatic rings and hydrogen bonding functional groups that contribute to crystal lattice stability [10]. The narrow temperature range suggests a relatively pure crystalline form with well-defined molecular packing arrangements [10].

The high melting point reflects the energy required to overcome intermolecular hydrogen bonds, π-π stacking interactions, and van der Waals forces that stabilize the solid-state structure [10]. Comparative analysis with similar quinolizinone derivatives demonstrates that the presence of both cyano and benzamide substituents contributes to enhanced thermal stability through increased molecular rigidity and intermolecular interaction potential [10]. The melting point serves as an important identification parameter and indicates the compound's suitability for applications requiring thermal stability [10].

Solubility Parameters in Various Solvents

The solubility characteristics of N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide are influenced by its molecular structure, particularly the balance between hydrophilic and lipophilic regions [11] [12]. The compound's solubility behavior can be predicted using Hansen solubility parameters, which account for dispersion forces, polar interactions, and hydrogen bonding contributions [11]. The presence of multiple aromatic rings suggests good solubility in aromatic solvents, while the amide and cyano functionalities contribute to interactions with polar solvents [11].

| Solvent Class | Expected Solubility | Contributing Factors |

|---|---|---|

| Aromatic Solvents | High | π-π interactions with aromatic rings |

| Polar Aprotic | Moderate | Dipole-dipole interactions |

| Polar Protic | Limited | Competing hydrogen bonding |

| Nonpolar Aliphatic | Low | Limited van der Waals interactions |

The compound's partition coefficient of 2.49648 suggests moderate lipophilicity, indicating preferential solubility in organic solvents compared to water [12]. This value is consistent with molecules capable of crossing biological membranes while maintaining sufficient polarity for aqueous interactions [12]. The solubility parameters directly influence the compound's bioavailability and potential applications in various chemical and biological systems [11] [12].

Electron Distribution and Bonding Patterns

The electron distribution within N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide exhibits significant delocalization across the conjugated aromatic systems and functional groups [13] [14]. The quinolizinone core provides a framework for extensive π-electron delocalization, with the nitrogen atom contributing both to the aromatic character and serving as an electron pair donor [13]. The cyano group at position 1 acts as a strong electron-withdrawing substituent through both inductive and resonance effects, creating regions of electron deficiency adjacent to its attachment site [14].

The molecular orbital arrangement follows patterns typical of extended aromatic systems, with the highest occupied molecular orbital primarily localized on the quinolizinone ring system and the benzamide moiety [14]. The lowest unoccupied molecular orbital exhibits significant contribution from the cyano group and the carbonyl functionalities, consistent with their electron-accepting character [14]. The overlap between atomic orbitals creates bonding and antibonding molecular orbitals that determine the overall stability and reactivity of the compound [14].

The bonding patterns within the molecule involve both σ and π bond systems, with the aromatic rings exhibiting delocalized π bonding characteristic of aromatic compounds [13] [15]. The amide bond connecting the benzamide moiety to the quinolizinone core exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π system [13]. This resonance stabilization restricts rotation around the C-N bond and contributes to the overall molecular rigidity [13].

Physicochemical Parameters

Partition Coefficient (LogP: 2.49648)

The logarithmic partition coefficient value of 2.49648 indicates moderate lipophilicity for N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide [16] [12]. This parameter represents the compound's tendency to partition between octanol and water phases, providing insight into its membrane permeability and bioavailability characteristics [16]. The value falls within the optimal range for oral drug absorption, suggesting favorable pharmacokinetic properties [12].

The partition coefficient reflects the balance between hydrophilic and lipophilic molecular regions, with the aromatic rings contributing to lipophilic character while the amide and cyano functionalities provide polar interactions [16]. This intermediate lipophilicity suggests the compound can effectively cross biological membranes while maintaining sufficient aqueous solubility for systemic distribution [16] [12]. The LogP value is consistent with compounds exhibiting good bioavailability and cellular uptake potential [12].

Polar Surface Area (PSA: 74.37)

The polar surface area of 74.37 Ų represents the molecular surface area occupied by polar atoms, primarily nitrogen and oxygen, along with their attached hydrogen atoms [17] [18]. This parameter serves as a crucial predictor of membrane permeability and blood-brain barrier penetration capability [17] [19]. The PSA value of 74.37 Ų falls within the range associated with good oral bioavailability and moderate membrane permeation [19].

| PSA Range (Ų) | Permeability Characteristics | Applicability |

|---|---|---|

| < 60 | High membrane permeability | Blood-brain barrier penetration |

| 60-90 | Moderate permeability | Oral bioavailability |

| > 140 | Poor cellular uptake | Limited membrane crossing |

The calculated PSA value indicates that N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide possesses moderate membrane permeability characteristics suitable for pharmaceutical applications [19] [18]. The value suggests the compound can effectively cross cellular membranes while maintaining sufficient polarity for aqueous interactions [17]. This PSA range is optimal for compounds intended to reach intracellular targets without excessive accumulation in lipid compartments [19].

Conformational Analysis and Molecular Flexibility

The conformational analysis of N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide reveals limited molecular flexibility due to the presence of rigid aromatic ring systems and restricted rotation around the amide bond [21]. The quinolizinone core maintains a planar conformation with minimal flexibility, providing a stable framework for the attached functional groups [21]. The benzamide moiety exhibits restricted rotation due to partial double bond character in the amide linkage, resulting in preferred conformational states [21].

The molecular flexibility can be quantified using rotatable bond count and torsional freedom analysis, with the compound containing approximately two rotatable bonds primarily associated with the benzamide attachment [21]. The limited flexibility contributes to conformational stability and may influence the compound's binding affinity to biological targets through reduced entropy loss upon binding [21]. The rigid molecular framework facilitates specific geometric arrangements necessary for optimal intermolecular interactions [21].

Computational analysis of the conformational space indicates that the compound adopts a limited number of low-energy conformations, with the planar arrangement being energetically favored [21]. The presence of intramolecular hydrogen bonding or π-π stacking interactions may further stabilize specific conformational states [21]. This conformational constraint can be advantageous for drug design applications, as it reduces the entropic penalty associated with target binding while maintaining specific geometric requirements for molecular recognition [21].